molecular formula C15H10ClNO2 B12862666 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile

2-(2-Chloro-4-formylphenoxymethyl)benzonitrile

Cat. No.: B12862666
M. Wt: 271.70 g/mol
InChI Key: IDHWCVFDELEBQH-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-formylphenoxymethyl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a chloro group, a formyl group, and a benzonitrile moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with formaldehyde and a phenol derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-formylphenoxymethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Chloro-4-formylphenoxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins or other biomolecules, leading to changes in their function or activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

2-[(2-chloro-4-formylphenoxy)methyl]benzonitrile

InChI

InChI=1S/C15H10ClNO2/c16-14-7-11(9-18)5-6-15(14)19-10-13-4-2-1-3-12(13)8-17/h1-7,9H,10H2

InChI Key

IDHWCVFDELEBQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Cl)C#N

Origin of Product

United States

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